molecular formula C11H7F2N3O B5883415 N-(3,4-difluorophenyl)pyrazine-2-carboxamide

N-(3,4-difluorophenyl)pyrazine-2-carboxamide

Cat. No.: B5883415
M. Wt: 235.19 g/mol
InChI Key: RUSPMRCKBWDEQH-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazinecarboxamides This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or a similar reagent to form the corresponding acyl chloride, which then reacts with the amine to yield the desired carboxamide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce various functional groups into the difluorophenyl ring .

Scientific Research Applications

N-(3,4-difluorophenyl)pyrazine-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Comparison: N-(3,4-difluorophenyl)pyrazine-2-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O/c12-8-2-1-7(5-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPMRCKBWDEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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